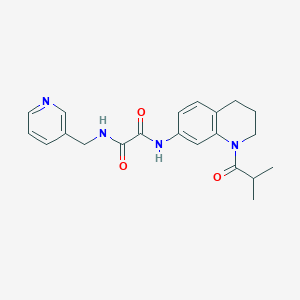

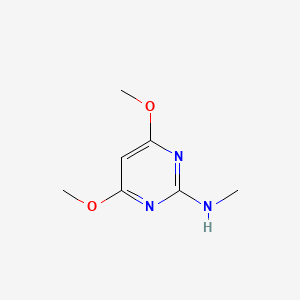

4,6-dimethoxy-N-methylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-dimethoxy-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3O2 . It has a molecular weight of 169.18 g/mol . The IUPAC name for this compound is this compound .

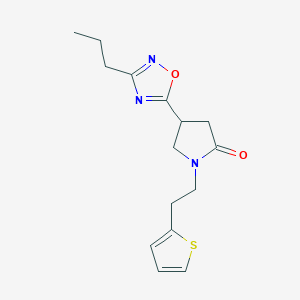

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a methylamine group at position 2 . The InChI code for this compound is InChI=1S/C7H11N3O2/c1-8-7-9-5(11-2)4-6(10-7)12-3/h4H,1-3H3,(H,8,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 169.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . The compound has a topological polar surface area of 56.3 Ų . The exact mass and monoisotopic mass of the compound are both 169.085126602 g/mol .Applications De Recherche Scientifique

Synthesis and Fragmentation

- A study focused on the synthesis of various 4-aryloxy-6-methylpyrimidin-2-amines, including derivatives similar to 4,6-dimethoxy-N-methylpyrimidin-2-amine, through the reaction of 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols. These compounds exhibit a main fragmentation pathway under positive electrospray ionization, leading to the decomposition of the heterocycle (Erkin et al., 2015).

Chemical Synthesis and Application

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a compound synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, was found to be an efficient agent for the condensation of carboxylic acids and amines, leading to the formation of amides and esters (Kunishima et al., 1999).

Hydrogen Bonding in Analogues

- The study of 2-amino-4,6-dimethoxy-5-nitropyrimidine revealed the formation of sheets linked by N-H...N and N-H...O hydrogen bonds, indicating significant hydrogen bonding capabilities in similar compounds (Glidewell et al., 2003).

Environmental Applications

- The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, an important intermediate in the production of plant growth regulators, pesticides, and fungicides, has been improved using a more environmentally friendly process. This involved the use of chloromethane as a methylating agent, offering a greener alternative to traditional methods (Guan et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 4,6-dimethoxy-N-methylpyrimidin-2-amine are organisms causing sleeping sickness and malaria , specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for major tropical diseases affecting millions of people worldwide.

Biochemical Pathways

Given its antitrypanosomal and antiplasmodial activities, it likely disrupts essential biological processes in the target organisms, such as dna replication, protein synthesis, or energy metabolism .

Result of Action

The result of this compound’s action is the inhibition of the growth or survival of the target organisms, leading to a reduction in the severity of the diseases they cause . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Propriétés

IUPAC Name |

4,6-dimethoxy-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-8-7-9-5(11-2)4-6(10-7)12-3/h4H,1-3H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTYQAAQDFQSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2865381.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2865384.png)

![4-chlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2865386.png)

![4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid](/img/structure/B2865395.png)

![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)